3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-
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Overview
Description
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- is a complex organic compound with the molecular formula C20H29ClN2O2 and a molecular weight of 364.91 g/mol . This compound is characterized by its unique structure, which includes a pyrido-oxazepine core fused with a chlorophenylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like isopropyl ether and temperatures ranging from 159-161°C . The boiling point of the compound is predicted to be around 472.0±35.0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-
- 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(morpholinylmethyl)octahydro-
Uniqueness
Compared to similar compounds, 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
56099-37-7 |
---|---|
Molecular Formula |
C16H22ClNO |
Molecular Weight |
279.80 g/mol |
IUPAC Name |
4-[chloro(phenyl)methyl]-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[2,1-c][1,4]oxazepine |
InChI |
InChI=1S/C16H22ClNO/c17-16(13-6-2-1-3-7-13)14-10-18-9-5-4-8-15(18)12-19-11-14/h1-3,6-7,14-16H,4-5,8-12H2 |
InChI Key |
NZAWVADZRUHJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(COCC2C1)C(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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